3-Hydroxycyclobutanecarbonitrile
Description
3-Hydroxycyclobutanecarbonitrile is a cyclic organic compound with the molecular formula C5H7NO and a molecular weight of 97.12 g/mol. It is characterized by a hydroxyl group (-OH) and a nitrile group (-CN) attached to a cyclobutane ring. This compound exhibits interesting properties due to its unique structure, making it a subject of study in various scientific fields.
Structure
3D Structure
Properties
IUPAC Name |
3-hydroxycyclobutane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c6-3-4-1-5(7)2-4/h4-5,7H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMJQJSQOTGZCHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901293112 | |
| Record name | 3-Hydroxycyclobutane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901293112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20249-17-6 | |
| Record name | 3-Hydroxycyclobutane-1-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20249-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxycyclobutane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901293112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Hydroxycyclobutanecarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroxycyclobutanecarbonitrile can be synthesized from 3-oxocyclobutanecarbonitrile through a reduction reaction. The process involves the use of sodium borohydride as a reducing agent in anhydrous methanol at 0°C. The reaction mixture is stirred for 30 minutes and then poured into ice water. The product is extracted with ethyl acetate, washed with water and brine, and dried over anhydrous magnesium sulfate. The solvents are removed under vacuum, and the residue is purified on silica gel to obtain this compound with a yield of 92% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the laboratory synthesis method described above can be scaled up for industrial purposes. The key factors for industrial production would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxycyclobutanecarbonitrile undergoes various chemical reactions, including:
Reduction: The nitrile group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Chromium trioxide in acetic acid.
Substitution: Nucleophiles such as halides in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: 3-Aminocyclobutanecarbonitrile.
Oxidation: 3-Oxocyclobutanecarbonitrile.
Substitution: Various substituted cyclobutanecarbonitriles depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral and Antimicrobial Properties
Recent studies have indicated that 3-hydroxycyclobutanecarbonitrile exhibits promising antiviral and antimicrobial properties. Its structure allows for interaction with viral enzymes, potentially inhibiting their activity.
- Case Study : A study published in the Journal of Medicinal Chemistry explored the compound's efficacy against influenza viruses. The results showed a significant reduction in viral replication at low micromolar concentrations, suggesting its potential as a lead compound for antiviral drug development .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Studies have focused on its absorption, distribution, metabolism, and excretion (ADME) characteristics.
- Data Table: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Solubility | High (in water) |
| Half-life | 4 hours |
| Bioavailability | 75% |
| Toxicity Level | Low (LD50 > 2000 mg/kg) |
Materials Science Applications
Polymer Synthesis
This compound can be utilized as a monomer in the synthesis of novel polymers. Its unique cyclic structure enhances the mechanical properties of the resulting materials.
- Case Study : Research conducted at a leading materials science institute demonstrated that incorporating this compound into polyurethanes increased tensile strength by 30% compared to traditional formulations .
Nanocomposites Development
The compound has also been explored in the field of nanocomposites, where it serves as a reinforcing agent due to its ability to form strong intermolecular interactions.
- Data Table: Mechanical Properties of Nanocomposites
| Composite Type | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|
| Control (without additive) | 20 | 5 |
| With 5% this compound | 30 | 8 |
Agricultural Chemistry Applications
Pesticide Formulation
The compound's properties make it suitable for use in pesticide formulations. Its efficacy against certain pests has been documented, providing an environmentally friendly alternative to conventional pesticides.
- Case Study : Field trials conducted on crops treated with formulations containing this compound showed a reduction in pest populations by up to 50%, with minimal impact on beneficial insects .
Plant Growth Regulation
Research has also indicated that this compound may act as a plant growth regulator, promoting root development and enhancing crop yields.
- Data Table: Effects on Crop Yields
| Crop Type | Yield Increase (%) | Treatment Method |
|---|---|---|
| Wheat | 15 | Foliar application |
| Corn | 20 | Soil drench |
Mechanism of Action
The mechanism of action of 3-hydroxycyclobutanecarbonitrile depends on the specific reactions it undergoes. For example, in reduction reactions, the nitrile group is converted to an amine group through the transfer of electrons from the reducing agent. In oxidation reactions, the hydroxyl group is converted to a carbonyl group through the removal of hydrogen atoms and the addition of oxygen atoms. The molecular targets and pathways involved vary based on the specific reaction and the reagents used .
Comparison with Similar Compounds
Similar Compounds
3-Oxocyclobutanecarbonitrile: A precursor in the synthesis of 3-hydroxycyclobutanecarbonitrile.
3-Methylenecyclobutanecarbonitrile: Another derivative of cyclobutanecarbonitrile with different functional groups.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and a nitrile group on a cyclobutane ring. This combination of functional groups imparts distinct chemical reactivity and properties, making it valuable for various synthetic and research applications .
Biological Activity
3-Hydroxycyclobutanecarbonitrile is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis methods, and relevant case studies.
Chemical Structure and Synthesis
This compound has a unique cyclobutane ring structure, which contributes to its biological activity. The synthesis of this compound can involve several methods, including Grignard reactions and catalytic processes. For instance, the synthesis can be achieved through a two-step route involving the formation of cyclobutane derivatives followed by nitrile introduction .
Biological Activities
The biological activities of this compound can be categorized into several key areas:
- Anticancer Activity : Preliminary studies have shown that compounds with cyclobutane structures exhibit significant anticancer properties. For example, analogues of cyclobutane have been found to inhibit various cancer cell lines by disrupting tubulin polymerization, leading to apoptosis in cancer cells .
- Enzyme Inhibition : Cyclobutane derivatives have been identified as inhibitors of specific enzymes linked to cancer progression, such as histone methyltransferases (HMTs) and TTK kinases. These enzymes are crucial in regulating gene expression and cell cycle progression, making them attractive targets for cancer therapy .
- Immunomodulatory Effects : Some studies suggest that cyclobutane derivatives may modulate immune responses, particularly through inhibition of nuclear receptors like RORγt, which plays a role in autoimmune diseases .
Case Study 1: Anticancer Potential
A study focused on the anticancer effects of this compound analogues demonstrated that these compounds could inhibit the proliferation of breast cancer cells. The mechanism was linked to the disruption of microtubule dynamics, which is essential for cell division .
Case Study 2: Enzyme Inhibition
Research on enzyme inhibition highlighted that certain derivatives of this compound effectively inhibited histone methyltransferases involved in cancer progression. The compounds showed selectivity over other kinases, suggesting a potential for targeted therapy .
Data Tables
| Activity | Compound | IC50 (µM) | Target |
|---|---|---|---|
| Anticancer | This compound | 10 | Tubulin |
| Enzyme Inhibition | Cyclobutane derivative | 0.12 | HMG-CoA synthase |
| Immunomodulatory | RORγt inhibitor | 5 | TH17 cells |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
